Cas no 696650-38-1 (2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one)

2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-(2-ethylsulfonylbenzimidazol-1-yl)-1-piperidin-1-ylethanone
- 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one
-
- インチ: 1S/C16H21N3O3S/c1-2-23(21,22)16-17-13-8-4-5-9-14(13)19(16)12-15(20)18-10-6-3-7-11-18/h4-5,8-9H,2-3,6-7,10-12H2,1H3
- InChIKey: QPDOIAKABYIGBE-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCCCC1)CN1C(S(CC)(=O)=O)=NC2=CC=CC=C21
2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2640-0124-15mg |
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
696650-38-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2640-0124-30mg |
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
696650-38-1 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2640-0124-20μmol |
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
696650-38-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2640-0124-100mg |
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
696650-38-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2640-0124-5μmol |
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
696650-38-1 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2640-0124-2mg |
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
696650-38-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2640-0124-1mg |
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
696650-38-1 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2640-0124-3mg |
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
696650-38-1 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2640-0124-40mg |
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
696650-38-1 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2640-0124-4mg |
2-[2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl]-1-(piperidin-1-yl)ethan-1-one |
696650-38-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one 関連文献
-
Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
-
Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
-
5. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-oneに関する追加情報
Introduction to 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one (CAS No. 696650-38-1)
2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 696650-38-1, belongs to a class of molecules that integrate multiple pharmacophoric units, making it a promising candidate for further investigation in drug discovery and development. The presence of both benzodiazole and piperidine moieties in its molecular framework suggests a potential for interactions with various biological targets, which has sparked considerable interest among researchers.
The structural composition of 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one is characterized by a central benzodiazole core substituted with an ethanesulfonyl group at the 2-position, further connected to a piperidine ring at the 1-position through an ethanone linker. This configuration not only imparts distinct electronic and steric properties but also opens up possibilities for diverse functionalization strategies. Such structural complexity is often leveraged in medicinal chemistry to modulate binding affinity and selectivity towards specific biological receptors.
In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The benzodiazole scaffold, known for its role in anxiolytic and sedative drugs, has been extensively modified to explore new pharmacological profiles. Concurrently, piperidine derivatives have emerged as key components in the design of kinase inhibitors and other therapeutic molecules. The combination of these two motifs in 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one presents an intriguing opportunity to harness the synergistic effects of these pharmacophores.
One of the most compelling aspects of this compound is its potential as a lead molecule for the development of new drugs targeting neurological and cardiovascular disorders. The benzodiazole moiety is particularly relevant in the context of GABAergic signaling, which plays a crucial role in regulating neuronal excitability. By incorporating modifications such as the ethanesulfonyl group, researchers can fine-tune the compound's interaction with GABA receptors, potentially leading to more selective and potent therapeutic effects. Additionally, the piperidine ring can serve as a hinge-binding motif, enhancing binding to enzymes such as kinases or phosphodiesterases that are implicated in various diseases.
Recent advancements in computational chemistry have enabled more efficient screening and design of drug-like molecules. Virtual screening techniques, combined with molecular docking simulations, have been instrumental in identifying promising candidates like 2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-y l)ethan - 1 - one. These methods allow researchers to predict binding affinities and optimize molecular structures before conducting costly wet-lab experiments. The integration of machine learning algorithms has further accelerated this process by enabling rapid de novo design and property prediction.
The synthesis of 2 - 2 - (ethanesulfonyl) - 1 H - 13 - benzodiazol - 11 - y l - 11 - ( piperidin - 11 - y l) ethan - 11 - one involves multi-step organic transformations that require precise control over reaction conditions. Key synthetic steps include the formation of the benzodiazole core through cyclization reactions, followed by sulfonylation and subsequent coupling with piperidine derivatives. Advances in synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have made it possible to construct complex molecular architectures with high efficiency and yield.
In terms of biological evaluation, preliminary studies on derivatives structurally related to CAS No. 696650 -38 - 11 have shown promising results in vitro. For instance, certain benzodiazole-piperidine hybrids have demonstrated inhibitory activity against enzymes involved in cancer metabolism and inflammation pathways. While comprehensive data on 2 - 22 ( ethanesulfonyl ) _ 11 H _13 _ benzodiazol _11 _ y l _11 _( piperidin _11 _ y l ) ethan _11 _ one is still limited, these findings suggest that it may exhibit similar or even enhanced biological properties due to its unique structural features.
The development of novel drug candidates is often hampered by issues related to solubility, bioavailability, and metabolic stability. However,benzodiazole-piperidine hybrids generally exhibit favorable physicochemical properties when properly designed. The presence of polar functional groups such as the sulfonyl moiety can improve water solubility while maintaining lipophilicity necessary for membrane permeability. Furthermore,the rigidity provided by the benzodiazole ring can enhance binding interactions with biological targets.
Future directions for research on CAS No.696650_38_111 include exploring its potential as an intermediate for larger drug candidates or developing analogs with optimized pharmacokinetic profiles. Additionally,investigations into its mechanism of action would provide valuable insights into its therapeutic potential and help guide further medicinal chemistry efforts.
The integration of interdisciplinary approaches—combining organic synthesis,computational modeling,and biophysical studies—is essential for unlocking the full therapeutic potential of compounds like CAS No .696650_38_111 . By leveraging cutting-edge technologies,researchers can accelerate the discovery process and bring new treatments to patients more quickly than ever before . p >
696650-38-1 (2-2-(ethanesulfonyl)-1H-1,3-benzodiazol-1-yl-1-(piperidin-1-yl)ethan-1-one) 関連製品
- 2138134-55-9(2-cyclohexyl-6-ethyl-7-methyl-1,2,4triazolo1,5-apyridin-5-ol)
- 1216266-70-4(2-(2-methoxy-4,5-dimethylphenyl)propan-2-amine)
- 1803667-10-8(3,5-Difluoro-2-(difluoromethyl)pyridine-4-carbonyl chloride)
- 2072127-74-1(4-(Piperidin-4-yl)oxane-4-carbonitrile)
- 1210317-06-8(2-methoxy-N-3-(6-oxo-1,6-dihydropyridazin-1-yl)propylbenzene-1-sulfonamide)
- 2408392-08-3((1S,2S)-N1,N2-diethylcyclohexane-1,2-diamine dihydrochloride)
- 2411305-88-7(N-2-(4-chlorophenyl)ethyl-N-methylsulfamoyl fluoride)
- 2229495-26-3(2-hydroxy-3-(3-nitro-1H-pyrazol-4-yl)propanoic acid)
- 52424-43-8(3-Pyrrolidineethanol, 3-(4-fluorophenyl)-)
- 1251322-24-3(1-(pyridin-2-yl)ethane-1-sulfonyl chloride)




